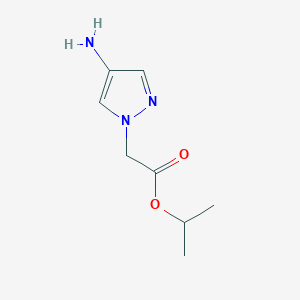

Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

propan-2-yl 2-(4-aminopyrazol-1-yl)acetate |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)13-8(12)5-11-4-7(9)3-10-11/h3-4,6H,5,9H2,1-2H3 |

InChI Key |

DIMRWILTJYUTQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CN1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally follows a sequence involving:

- Preparation of a pyrazole precursor, often starting from nitro-substituted pyrazoles,

- Functional group transformations to introduce the amino group at the 4-position,

- Coupling or esterification with isopropanol derivatives to form the isopropyl ester.

Key Synthetic Routes and Reactions

Starting Material Preparation: 4-Nitro-1H-pyrazole Derivatives

- The synthesis often begins with 4-nitro-1H-pyrazole or its derivatives, which serve as precursors for the amino-substituted pyrazole.

- 4-Nitro-1H-pyrazole can be accessed by acidic rearrangement of 1-nitropyrazole, although 1-nitropyrazole poses explosive hazards, limiting large-scale applicability.

- Alternative routes use reagents like sodium nitromalonaldehyde, but this also presents safety challenges due to explosive properties.

Coupling to Form Pyrazolyl Acetic Acid Derivatives

- The 4-nitro-pyrazole derivative is coupled with suitable amines or amino acid derivatives to form (4-nitro-1H-pyrazol-1-yl)acetic acid intermediates.

- This coupling is typically mediated by standard peptide coupling agents or acid chloride intermediates under controlled conditions.

Reduction of Nitro to Amino Group

- The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents.

- Reduction converts (4-nitro-1H-pyrazol-1-yl)acetamide derivatives into their corresponding amino analogues.

- Conditions are chosen to avoid over-reduction or ring saturation, preserving the pyrazole integrity.

Esterification to Form Isopropyl Ester

- The amino-substituted pyrazolyl acetic acid is then esterified with isopropanol or isopropyl derivatives.

- Typical esterification methods include acid-catalyzed Fischer esterification using mineral acids (e.g., sulfuric acid) or acid chlorides with isopropanol.

- Alternative methods may involve coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to activate the acid for ester formation.

Specific Experimental Protocol Highlights

- A reported method involves stirring the pyrazole derivative in acidic conditions, followed by cooling and treatment with aqueous hexafluorophosphoric acid to precipitate intermediates or final products.

- Deformylation steps (removal of formyl groups) may be performed under acidic conditions using mineral acids, buffered solutions (pH 3-4), or alkanoic acids with co-solvents such as ethanol or tetrahydrofuran. These steps are critical for generating the free amino group on the pyrazole ring.

- The esterification step is typically carried out under reflux with isopropanol and acid catalyst or via activated acid intermediates to ensure high yield and purity.

Data Table: Summary of Preparation Steps and Conditions

| Step | Starting Material/Intermediate | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1. Preparation of 4-nitro-pyrazole | 1-nitropyrazole or sodium nitromalonaldehyde | Acidic rearrangement or alternative routes | Safety concerns due to explosive reagents |

| 2. Coupling to pyrazolyl acetic acid | 4-nitro-1H-pyrazole + amino acid derivative | Peptide coupling agents or acid chlorides | Forms (4-nitro-1H-pyrazol-1-yl)acetic acid |

| 3. Reduction of nitro to amino | (4-nitro-1H-pyrazol-1-yl)acetamide | Catalytic hydrogenation or chemical reducing agents | Converts nitro to amino group |

| 4. Esterification | 4-amino-1H-pyrazol-1-yl acetic acid | Isopropanol + acid catalyst or coupling agents | Produces isopropyl 2-(4-amino-1H-pyrazol-1-yl)acetate |

Research Discoveries and Practical Considerations

- The choice of reduction and esterification conditions significantly affects yield and purity.

- Avoidance of explosive intermediates like 1-nitropyrazole is critical for safety and scalability.

- Use of buffered acidic conditions during deformylation enhances selectivity for amino group formation without degrading the pyrazole ring.

- Co-solvents such as ethanol and tetrahydrofuran improve solubility and reaction kinetics in esterification and deformylation steps.

- The compound's unique structure, combining an amino-substituted pyrazole with an isopropyl ester, may enhance its biological activity profile, justifying the synthetic effort.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. Transesterification with alcohols in the presence of catalysts like H<sub>2</sub>SO<sub>4</sub> or NaOCH<sub>3</sub> produces alternative esters.

Reactivity of the Pyrazole Amino Group

The 4-amino group participates in electrophilic substitution and diazotization:

-

Diazotization : Treatment with NaNO<sub>2</sub>/HCl forms a diazonium salt, which couples with phenols or amines to yield azo derivatives.

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines under mild conditions .

Nucleophilic Substitution at the Acetate Moiety

The acetate linker undergoes nucleophilic substitution with amines or thiols:

Metal Coordination and Complexation

The pyrazole nitrogen atoms coordinate with transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>), forming stable complexes. FeCl<sub>3</sub> catalyzes cyclization reactions involving the pyrazole ring .

Cross-Coupling Reactions

The pyrazole ring acts as a directing group in palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the C-3/C-5 positions .

| Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C | 2-(4-Amino-3-phenyl-1H-pyrazol-1-yl)acetate | 81% |

Cyclocondensation Reactions

The amino group participates in cyclization with β-ketoesters or malononitrile derivatives to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Malononitrile | FeCl<sub>3</sub>/PVP, PEG-400, 80°C | Pyrazolo[3,4-d]pyrimidine derivative | 89% |

Key Research Findings:

-

Mechanistic Insights :

-

Industrial Relevance :

Scientific Research Applications

Isopropyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a pyrazole derivative with a unique structure featuring an isopropyl group and an amino-substituted pyrazole moiety. The pyrazole ring is known for diverse biological activities, and the acetate group enhances its solubility and reactivity in biological systems.

Related Research

While specific case studies and comprehensive data tables for this compound are not available in the search results, research on related pyrazole derivatives provides insight into potential applications:

- Curcumin Analogues A study synthesized 32 asymmetric MACs fused with 1-aryl-1H-pyrazole to develop new curcumin analogues . Cytotoxicity analysis of these compounds showed that substitution on the 1H-pyrazole ring had an impact on their activity .

- Lactate Imaging A chemical exchange saturation transfer (CEST) MRI method was developed to image lactate with high spatial resolution, which has potential applications in diagnosing and evaluating therapeutic response in cancer, diabetes, and cardiac and musculoskeletal diseases .

- EGFR Inhibitors Imidazo[3.2-b]pyrazole derivatives have been studied as mutant-selective epidermal growth factor receptor (EGFR) inhibitors .

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s pyrazole ring differs from analogs with pyridazine (), benzofuran (Evidences 6–8), and thiazole () cores. Key distinctions include:

- Pyrazole (Target): A five-membered ring with two adjacent nitrogen atoms.

- Pyridazine () : A six-membered ring with two nitrogen atoms at adjacent positions. The 6-oxo group introduces polarity but reduces basicity compared to pyrazole.

- Benzofuran (Evidences 6–8) : A fused benzene-furan system. The oxygen atom in the furan ring contributes to electron-rich properties, while substituents like sulfinyl (-SO-) or halogens (Cl, I) modulate reactivity and intermolecular interactions.

- Thiazole () : A five-membered ring with nitrogen and sulfur atoms. The sulfur atom increases lipophilicity and may influence metabolic stability.

Table 1: Core Heterocycle Comparison

Substituent Effects on Physicochemical Properties

- Amino Group (Target): Enhances water solubility via hydrogen bonding.

- Sulfinyl Group (Evidences 6–8) : Introduces polarity and chiral centers, affecting crystallinity and intermolecular interactions (e.g., C–H⋯O bonds ).

- Methoxy Groups () : Electron-donating groups that may stabilize charge-transfer interactions or alter metabolic pathways.

Table 2: Substituent Impact on Properties

Crystallographic and Solid-State Behavior

- Target Compound: No crystallographic data is provided, but the amino group likely promotes hydrogen-bonded networks, influencing melting point and stability.

- Benzofuran Analogs : Exhibit diverse packing modes. For example:

Biological Activity

Isopropyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a compound belonging to the family of pyrazole derivatives, which are recognized for their diverse biological activities. This article delves into the compound's biological activity, mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 172.20 g/mol. Its structure features an isopropyl group attached to an amino-substituted pyrazole moiety, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its pyrazole core, which interacts with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing biochemical pathways associated with inflammation, cancer proliferation, and other physiological processes .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have shown that related compounds effectively reduce inflammatory markers in cell lines .

Anticancer Activity

This compound has demonstrated potential anticancer properties. For instance, similar aminopyrazole derivatives have shown inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). These compounds exhibited IC50 values indicating effective growth inhibition without significant toxicity to normal cells .

Data Table: Biological Activities of this compound

| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | RAW264.7 macrophages | <50 | |

| Anticancer | HepG2 | 54.25 | |

| Anticancer | HeLa | 38.44 | |

| Cytotoxicity | GM-6114 fibroblasts | >80 |

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of aminopyrazole derivatives found that this compound significantly inhibited the growth of HepG2 and HeLa cells while sparing normal fibroblasts from toxicity. This selectivity indicates a promising therapeutic window for further development in cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, compounds structurally related to this compound were evaluated for their ability to inhibit COX enzymes. The results suggested that these compounds could effectively reduce inflammation in vivo without causing gastric ulcerogenic effects, a common side effect of traditional NSAIDs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Isopropyl 2-(4-amino-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyrazole-acetate derivatives typically involves coupling reactions between pyrazole precursors and activated esters. For example, methyl or ethyl analogs (e.g., Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, CAS 802269-97-2) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions . For the isopropyl variant, esterification of 2-(4-amino-1H-pyrazol-1-yl)acetic acid with isopropyl alcohol, catalyzed by acidic or coupling agents (e.g., DCC/DMAP), is a plausible route. Optimization includes temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or THF), and reaction time monitoring via TLC or LC-MS .

Q. How is the structure of this compound validated using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : H and C NMR can confirm the ester group (e.g., isopropyl protons at δ ~1.2–1.3 ppm as doublets) and pyrazole ring protons (δ ~6.5–7.5 ppm). The NH group typically appears as a broad singlet .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and intermolecular interactions. For example, similar compounds exhibit planar pyrazole rings and stabilization via π-π stacking (Cg⋯Cg distances ~3.7–4.1 Å) .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

- Methodology :

- HPLC/GC-MS : Quantify purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization .

- Recrystallization : Purify via solvent systems like methanol/water or ethyl acetate/hexane, guided by solubility data .

- Mass spectrometry : EI-MS fragmentation patterns (e.g., m/z peaks corresponding to [M] and ester cleavage products) validate molecular integrity .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?

- Methodology : X-ray diffraction reveals stabilizing interactions such as:

- π-π stacking : Between pyrazole or aromatic rings (distance ~3.7–4.1 Å), enhancing thermal stability .

- C-H⋯O/N hydrogen bonds : Between ester carbonyl groups and adjacent H donors, affecting solubility and melting points .

- C-H⋯π interactions : Methyl/isopropyl groups participate in non-covalent contacts (distance ~2.7–3.0 Å), influencing crystal packing .

Q. What experimental strategies can elucidate reaction kinetics and mechanistic pathways during synthesis?

- Methodology :

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., esterification progress via carbonyl peak shifts) .

- Isotopic labeling : Introduce O in the ester group to trace hydrolysis pathways.

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for proposed mechanisms (e.g., SN2 vs. acyl transfer) .

Q. How can solvent effects and stability be systematically evaluated under varying conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic media) and monitor degradation via HPLC .

- Solvent polarity screening : Assess solubility and stability in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents using UV-Vis spectroscopy .

- Arrhenius analysis : Determine activation energy for thermal decomposition using DSC/TGA .

Data Contradictions and Resolution

- Synthetic yield discrepancies : Variations in reflux time (e.g., 25–30 hours in xylene vs. 3 hours in dichloromethane ) may arise from solvent polarity or catalyst efficiency. Resolution involves DoE (Design of Experiments) to optimize temperature, solvent, and catalyst loading .

- Crystallographic vs. spectroscopic data : Discrepancies in bond lengths (e.g., C=O) between X-ray and DFT models require validation via high-resolution data and Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.